15-Ketosteryl oleate

pancreatic cholesterol esterase enzyme kinetics substrate specificity

15‑Ketosteryl oleate is the oleate ester of 5α‑cholest‑8(14)‑en‑3β‑ol‑15‑one (15‑ketosterol), a potent hypocholesterolemic agent. This synthetic sterol ester serves as a defined substrate for pancreatic cholesterol esterase (bile‑salt‑activated lipase) and for acyl‑CoA:cholesterol acyltransferase (ACAT), making it a key tool in lipid biochemistry and enzymology.

Molecular Formula C45H76O3
Molecular Weight 665.1 g/mol
CAS No. 112757-40-1
Cat. No. B039134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Ketosteryl oleate
CAS112757-40-1
Synonyms15-ketosteryl oleate
5alpha-cholest-8(14)-en-3beta-ol-15-one oleate ester
cholest-8(14)-en-3-yl-15-one oleate
Molecular FormulaC45H76O3
Molecular Weight665.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C4C(=O)CC(C4(CCC32)C)C(C)CCCC(C)C)C
InChIInChI=1S/C45H76O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-42(47)48-37-28-30-44(5)36(32-37)26-27-38-39(44)29-31-45(6)40(33-41(46)43(38)45)35(4)24-22-23-34(2)3/h14-15,34-37,39-40H,7-13,16-33H2,1-6H3/b15-14+/t35-,36+,37+,39+,40-,44+,45-/m1/s1
InChIKeyLRKJKOWMCBGBRK-YREAXYLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-Ketosteryl Oleate (CAS 112757-40-1): A Research-Grade Sterol Ester for Cholesterol Metabolism Studies


15‑Ketosteryl oleate is the oleate ester of 5α‑cholest‑8(14)‑en‑3β‑ol‑15‑one (15‑ketosterol), a potent hypocholesterolemic agent. This synthetic sterol ester serves as a defined substrate for pancreatic cholesterol esterase (bile‑salt‑activated lipase) and for acyl‑CoA:cholesterol acyltransferase (ACAT), making it a key tool in lipid biochemistry and enzymology [1]. The compound is also recognized in the BRENDA enzyme database as the product of sterol O‑acyltransferase (EC 2.3.1.26) acting on 15‑ketosterol and oleoyl‑CoA [2].

Why Cholesteryl Oleate Cannot Substitute for 15-Ketosteryl Oleate in Enzymatic Assays


Although cholesteryl oleate is the natural substrate for cholesterol esterase and ACAT, its kinetic behaviour differs substantially from that of 15‑ketosteryl oleate. The presence of the 15‑keto group on the sterol nucleus alters both enzyme affinity and catalytic turnover, leading to distinct Km and Vmax values that depend on the enzyme source [1]. Simply replacing 15‑ketosteryl oleate with cholesteryl oleate in an assay would yield non‑comparable results and mask the specific contributions of the 15‑keto moiety to enzyme recognition and hydrolysis rates.

15‑Ketosteryl Oleate (CAS 112757‑40‑1): Head‑to‑Head Kinetic Evidence vs. Cholesteryl Oleate


Porcine Pancreatic Cholesterol Esterase: 1.68‑Fold Higher Vmax for 15‑Ketosteryl Oleate Compared to Cholesteryl Oleate

In a direct head‑to‑head comparison using partially purified porcine pancreatic cholesterol esterase, 15‑ketosteryl oleate displayed an apparent Km of 0.28 ± 0.01 mM and a Vmax of 0.62 ± 0.01 µmol/min/mg protein, whereas cholesteryl oleate gave a Km of 0.19 ± 0.02 mM and a Vmax of 0.37 ± 0.02 µmol/min/mg protein [1]. The Vmax ratio (1.68‑fold) indicates that 15‑ketosteryl oleate is turned over more rapidly by the porcine enzyme.

pancreatic cholesterol esterase enzyme kinetics substrate specificity

Rat Pancreatic Cholesterol Esterase: 2.15‑Fold Lower Km (Higher Affinity) for 15‑Ketosteryl Oleate vs. Cholesteryl Oleate

With highly purified rat pancreatic cholesterol esterase, 15‑ketosteryl oleate exhibited an apparent Km of 0.20 ± 0.01 mM and a Vmax of 86.7 ± 3.0 µmol/min/mg protein, whereas cholesteryl oleate gave a Km of 0.43 ± 0.01 mM and a Vmax of 119.8 ± 2.6 µmol/min/mg protein [1]. The 2.15‑fold lower Km indicates significantly higher affinity for the rat enzyme, even though the turnover number is somewhat lower.

rat pancreatic cholesterol esterase enzyme affinity species comparison

ACAT‑Mediated Synthesis of 15‑Ketosteryl Oleate: A Specific Tracer for Cholesterol Esterification Assays

In rat jejunal microsomes, incubation of 15‑ketosterol with 14C‑oleoyl‑CoA led to the formation of a 14C‑labeled product that comigrated with authentic 15‑ketosteryl oleate on thin‑layer chromatography, confirming that ACAT can use 15‑ketosterol as a substrate [1]. Under parallel conditions, 15‑ketosterol inhibited the ACAT‑mediated esterification of endogenous cholesterol with an IC50 of 3.0 µM. The production of 15‑ketosteryl oleate can therefore serve as a chemically distinct readout, separable from endogenous cholesteryl esters, for quantifying ACAT activity in complex biological samples.

ACAT cholesterol esterification tracer assay

Subcellular Hydrolysis Pattern in Rat Liver Discriminates 15‑Ketosteryl Oleate from Cholesteryl Oleate

In rat liver homogenates, 15‑ketosteryl oleate and cholesteryl oleate were hydrolysed at similar rates by the microsomal fraction at neutral pH, whereas 15‑ketosteryl oleate was hydrolysed at a much lower rate than cholesteryl oleate by the cytosolic fraction [1]. At acid pH, a digitonin‑solubilised extract hydrolysed both esters at comparable rates, and the activity co‑localised with lysosomal acid lipase markers. The differential cytosolic hydrolysis indicates that the 15‑keto moiety diverts the ester away from cytosolic esterases, potentially prolonging its half‑life in certain cellular compartments.

subcellular fractionation steryl ester hydrolase rat liver metabolism

When to Choose 15‑Ketosteryl Oleate (CAS 112757‑40‑1): Key Use Cases Supported by Quantitative Evidence


Pancreatic Cholesterol Esterase Inhibitor Screening

Use 15‑ketosteryl oleate as the substrate in porcine or rat pancreatic cholesterol esterase assays. The 1.68‑fold higher Vmax (porcine) or 2.15‑fold lower Km (rat) compared to cholesteryl oleate [1] allows either more sensitive detection or reduced enzyme loading, making the assay suitable for high‑throughput screening of esterase inhibitors.

ACAT Activity Quantification in Intestinal Microsomes

Employ 15‑ketosteryl oleate formation as a selective readout for ACAT activity in complex microsomal preparations. Because the 15‑keto ester is chromatographically distinct from endogenous cholesteryl esters, it eliminates the background that plagues assays relying solely on cholesteryl oleate detection [2].

Subcellular Trafficking of Steryl Esters in Hepatocytes

Utilise the differential hydrolysis of 15‑ketosteryl oleate in microsomal versus cytosolic liver fractions [3] to trace the intracellular routing of sterol esters. The markedly lower cytosolic hydrolysis can help distinguish lysosomal from cytosolic sterol ester processing in metabolic labelling experiments.

Species‑Specific Cholesterol Esterase Mechanistic Studies

Exploit the divergent kinetic behaviour of 15‑ketosteryl oleate toward porcine and rat pancreatic cholesterol esterase [1] to probe active‑site architecture and substrate recognition. The compound’s distinct Km and Vmax profiles make it a useful tool for structure‑function studies of bile‑salt‑activated lipases across species.

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